

managing dose-limiting toxicities of PR-104 in patients

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Compound of Interest

Compound Name: PR-104A

Cat. No.: B1678027

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Technical Support Center: PR-104

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing the dose-limiting toxicities of PR-104, a hypoxia-activated prodrug. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities (DLTs) associated with PR-104?

A1: The primary DLTs observed in clinical trials with PR-104 are hematological, specifically neutropenia and thrombocytopenia.^{[1][2][3]} Fatigue has also been reported as a dose-limiting toxicity.^{[2][4]}

Q2: What is the underlying mechanism of PR-104-induced myelosuppression?

A2: PR-104 is a pre-prodrug that is converted to **PR-104A**. In hypoxic tumor environments, **PR-104A** is reduced to its active cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which cause DNA cross-linking and cell death. However, a key off-target effect occurs in well-oxygenated tissues, such as the bone marrow. The enzyme aldo-keto reductase 1C3 (AKR1C3), which is expressed in human myeloid progenitor cells, can activate **PR-104A** to its cytotoxic forms independently of hypoxia. This leads to the myelosuppression observed as a

significant toxicity. Human hematopoietic progenitor cells are particularly sensitive to **PR-104A** compared to murine cells, which explains the challenges in translating preclinical toxicity studies to human trials.

Troubleshooting Guides

Managing Neutropenia

Q3: A patient in our study is experiencing Grade 3 neutropenia after the first cycle of PR-104. What are the recommended steps?

A3: For Grade 3 neutropenia, the following steps are recommended:

- **Dose Delay:** Delay the start of the next cycle of PR-104 until the absolute neutrophil count (ANC) has recovered to a safe level, typically $\geq 1.5 \times 10^9/L$.
- **Dose Reduction:** For the subsequent cycle, consider a dose reduction of PR-104. The exact reduction will depend on the study protocol, but a common starting point is a 25% reduction.
- **Supportive Care:** The use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to accelerate neutrophil recovery and as secondary prophylaxis in subsequent cycles. A study combining PR-104 with docetaxel successfully used prophylactic G-CSF to allow for dose escalation of PR-104.

Q4: When should prophylactic G-CSF be considered with PR-104 treatment?

A4: Prophylactic G-CSF should be considered for patients at high risk of developing febrile neutropenia. In a phase Ib study of PR-104 with docetaxel, prophylactic G-CSF was administered to mitigate the severe myelotoxicity and permit higher doses of PR-104. The decision to use prophylactic G-CSF should be based on the PR-104 dose level, the patient's baseline hematological parameters, and any concurrent myelosuppressive agents.

Managing Thrombocytopenia

Q5: A research subject has developed Grade 4 thrombocytopenia. What is the appropriate course of action?

A5: Grade 4 thrombocytopenia is a serious adverse event and requires immediate attention:

- **Treatment Interruption:** Immediately hold the next dose of PR-104.
- **Monitoring:** Monitor platelet counts frequently, at least every 2-3 days, until recovery to Grade 1 or baseline.
- **Supportive Care:** Platelet transfusions may be necessary in cases of severe thrombocytopenia or if the patient is bleeding.
- **Dose Modification:** A significant dose reduction of PR-104 is warranted for future cycles. If thrombocytopenia is recurrent or prolonged, discontinuation of PR-104 may be necessary. In a weekly dosing study of PR-104, persistent thrombocytopenia limited treatment beyond two cycles in patients receiving higher doses.

Quantitative Data Summary

Table 1: Maximum Tolerated Dose (MTD) of PR-104 in Clinical Trials

Dosing Schedule/Combination	MTD of PR-104	Dose-Limiting Toxicities	Reference
Once every 21 days (q3w)	1100 mg/m ²	Neutropenia, thrombocytopenia, infection	
Weekly (Days 1, 8, 15 every 28 days)	675 mg/m ²	Thrombocytopenia, neutropenia	
With Gemcitabine	140 mg/m ²	Thrombocytopenia	
With Docetaxel (60 mg/m ²)	200 mg/m ²	Thrombocytopenia, neutropenic fever, fatigue	
With Docetaxel (60 mg/m ²) + G-CSF	770 mg/m ²	Thrombocytopenia, neutropenic fever, fatigue	
With Docetaxel (75 mg/m ²) + G-CSF	≥770 mg/m ²	Thrombocytopenia, neutropenic fever, fatigue	

Table 2: Incidence of Grade ≥3 Hematological Toxicities with Weekly PR-104

PR-104 Dose	Number of Patients	Grade ≥3 Neutropenia	Grade ≥3 Thrombocytopenia
540 mg/m ²	6	1	2
675 mg/m ²	7	2	3
900 mg/m ²	4	2	3

Data adapted from a Phase I study of weekly PR-104.

Experimental Protocols

Protocol 1: In Vitro Assessment of **PR-104A** Myelotoxicity using Colony-Forming Cell (CFC) Assay

Objective: To determine the cytotoxic effect of **PR-104A** on human hematopoietic progenitor cells.

Methodology:

- **Cell Source:** Obtain human bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells from a commercial vendor or a qualified donor.
- **Drug Preparation:** Prepare a stock solution of **PR-104A** in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired final concentrations.
- **Cell Plating:** In a methylcellulose-based medium (e.g., MethoCult™), plate the BMMCs or CD34+ cells at a density of 1×10^4 to 5×10^4 cells/mL.
- **Drug Exposure:** Add the different concentrations of **PR-104A** to the cell cultures. Include a vehicle control.
- **Incubation:** Culture the cells at 37°C in a humidified incubator with 5% CO₂ for 14 days.
- **Colony Counting:** After 14 days, enumerate the colonies under an inverted microscope. Colonies can be classified as colony-forming unit-granulocyte, macrophage (CFU-GM), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM).
- **Data Analysis:** Calculate the IC₅₀ value, which is the concentration of **PR-104A** that inhibits colony formation by 50% compared to the vehicle control.

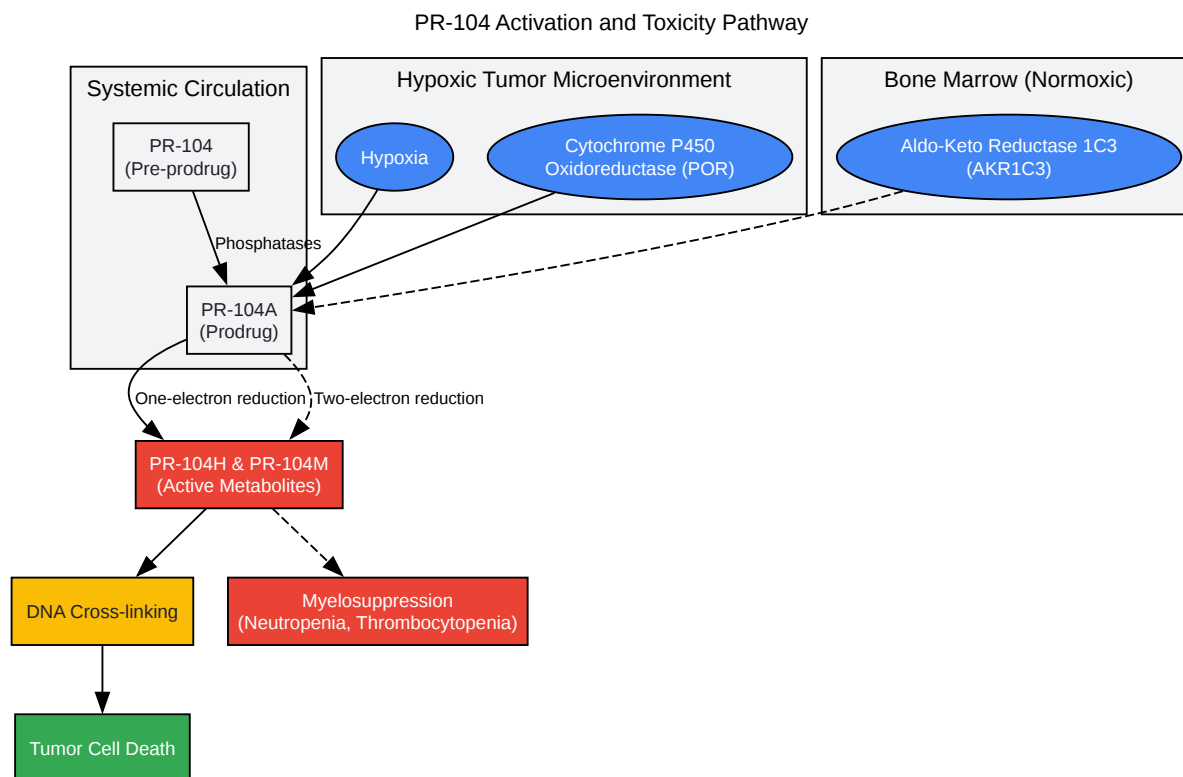
Protocol 2: Monitoring Hematological Toxicity in a Preclinical In Vivo Model

Objective: To evaluate the myelosuppressive effects of PR-104 in a relevant animal model.

Methodology:

- **Animal Model:** Use humanized mice with engrafted human CD34+ cells to better recapitulate human hematopoiesis.
- **Drug Administration:** Administer PR-104 intravenously at various dose levels and schedules. Include a vehicle control group.
- **Blood Sampling:** Collect peripheral blood samples at regular intervals (e.g., baseline, and several time points post-treatment) via tail vein or retro-orbital bleeding.
- **Complete Blood Count (CBC):** Perform a CBC with differential on the collected blood samples to determine the absolute counts of neutrophils, platelets, lymphocytes, and other blood cell types.
- **Bone Marrow Analysis (Optional):** At the end of the study, harvest bone marrow from the femurs and tibias. Perform flow cytometry to analyze the populations of different hematopoietic progenitor cells (e.g., CD34+, CD38-). A CFC assay can also be performed on the bone marrow cells.
- **Data Analysis:** Plot the blood cell counts over time for each treatment group. Determine the nadir (lowest point) and the time to recovery for each cell lineage. Compare the effects of different PR-104 doses.

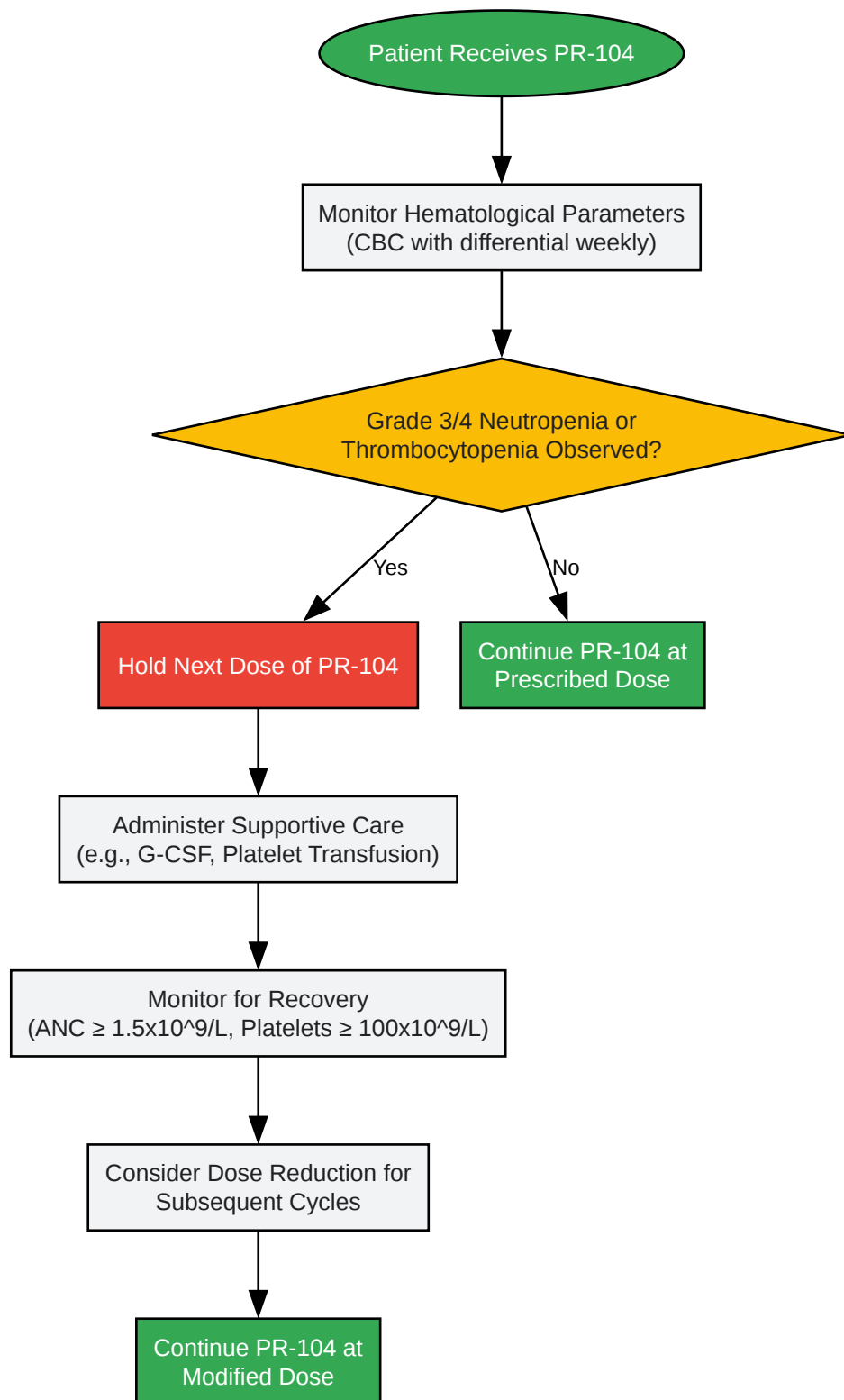
Visualizations



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Caption: PR-104 activation pathway in hypoxic tumors and normoxic bone marrow.

Workflow for Managing PR-104 Dose-Limiting Toxicities

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Caption: Clinical workflow for managing hematological toxicities of PR-104.

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